
Ethyl 3-(4-methoxyphenyl)propanoate
Overview
Description
Ethyl 3-(4-methoxyphenyl)propanoate (CAS 22767-72-2, C₁₂H₁₆O₃) is an ester derivative of 3-(4-methoxyphenyl)propanoic acid. It features a methoxy-substituted phenyl group attached to a propanoate backbone, with an ethyl ester moiety. This compound is classified as a natural product and is utilized in life sciences research, particularly in studies involving flavor chemistry and bioactive molecule synthesis . Its molecular weight is 208.3 g/mol, and it exhibits moderate lipophilicity (logP ≈ 2–3), making it suitable for applications requiring balanced solubility in organic and aqueous phases.
Preparation Methods
Acid-Catalyzed Esterification
Direct Esterification of 3-(4-Methoxyphenyl)Propanoic Acid
The most straightforward method involves esterifying 3-(4-methoxyphenyl)propanoic acid with ethanol using acid catalysts. Sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (TfOH) are commonly employed, with yields exceeding 85% under optimized conditions . For example:
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Reaction Conditions :
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Molar ratio (acid:ethanol) = 1:3–5
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Catalyst loading = 0.3–5% w/w
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Temperature = 80–120°C
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Time = 6–24 hours
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Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by ethanol. Water removal via Dean-Stark apparatus or molecular sieves shifts equilibrium toward ester formation .
Industrial-Scale Optimization
Patent CN104926717A highlights the use of TfOH in a nitrogen-protected reactor, achieving 92% purity with reduced reaction times (16–20 hours) . Continuous flow reactors (e.g., tubular systems) further enhance efficiency by minimizing side reactions like polymerization .
Reduction of Keto-Ester Intermediates
Synthesis of Ethyl 3-(4-Methoxyphenyl)-3-Oxopropanoate
Ethyl 3-oxo-3-(4-methoxyphenyl)propanoate serves as a critical precursor. It is synthesized via Claisen-Schmidt condensation:
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Substrates : 4-Methoxybenzaldehyde and ethyl acetoacetate
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Catalyst : Piperidine or NaOH
Reduction to Target Compound
The keto group is reduced using:
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Sodium Borohydride (NaBH₄) : In ethanol at 0–25°C, achieving 85% yield .
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Catalytic Hydrogenation : Pd/C or Raney Ni under H₂ (1–3 atm), yielding >90% with minimal over-reduction .
Table 1 : Comparison of Reduction Methods
Enzymatic and Biocatalytic Approaches
Lipase-Mediated Esterification
Pseudomonas cepacia lipase catalyzes esterification under mild conditions (30–50°C, pH 7–8), avoiding acidic byproducts. Yields reach 80–83% in hexane or toluene .
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Advantages : No racemization, eco-friendly.
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Limitations : Longer reaction times (48–72 hours).
Old Yellow Enzyme (OYE)-Catalyzed Asymmetric Reduction
Recombinant OYEs enable enantioselective reduction of the keto-ester intermediate to (S)-ethyl 3-(4-methoxyphenyl)propanoate. Coupled with glucose dehydrogenase for NADPH regeneration, this method achieves 98% enantiomeric excess (ee) and 94% yield over two steps .
Industrial Production Techniques
Fixed-Bed Reactor Systems
Patent CN104016861A details a tubular reactor with anion-exchange resin catalysts, enabling continuous production. Key parameters:
Solvent-Free Processes
Recent advancements employ microwave-assisted esterification, reducing reaction times to 1–2 hours. For example:
Comparative Analysis and Recommendations
Table 2 : Method Comparison
Method | Yield (%) | Purity (%) | Scalability | Cost |
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Acid-Catalyzed | 85–92 | 95–99 | High | Low |
NaBH₄ Reduction | 85 | 95 | Moderate | Medium |
Enzymatic | 80–83 | 98 | Low | High |
Fixed-Bed Reactor | 96 | 99 | High | Medium |
Recommendations :
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Lab-Scale : Use NaBH₄ reduction for simplicity.
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Industrial : Adopt fixed-bed reactors for continuous, high-yield production.
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Green Chemistry : Prioritize enzymatic methods despite lower yields.
Chemical Reactions Analysis
Types of Reactions: Ethyl-p-methoxyhydrocinnamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions
Major Products:
Oxidation: p-Methoxycinnamic acid.
Reduction: p-Methoxyhydrocinnamyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Ethyl-p-methoxyhydrocinnamate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its anti-inflammatory and anti-metastasis properties
Medicine: Investigated for its potential use in treating diseases such as melanoma and dengue
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
Ethyl-p-methoxyhydrocinnamate exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the activation of the NF-κB pathway, reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Anti-metastasis Action: It inhibits the PI3K/Akt/NF-κB pathway, reducing the phosphorylation of Akt and thereby inhibiting NF-κB-dependent transcription.
Antiviral Action: The compound reduces dengue virus replication by targeting the replication phase of the virus life cycle.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Ester Group
Methyl 3-(4-methoxyphenyl)propanoate (CAS 15823-04-8, C₁₁H₁₄O₃)
- Structural Difference : Methyl ester instead of ethyl.
- Impact : Reduced molecular weight (194.2 g/mol) and slightly lower lipophilicity compared to the ethyl analog. Methyl esters generally exhibit higher volatility, which may influence their use in fragrance applications .
- Applications : Used as a flavor intermediate due to its volatile nature.
3-(4-Methoxyphenyl)propanoic Acid
- Structural Difference : Free carboxylic acid group replaces the ester.
- Impact : Increased polarity and hydrogen-bonding capacity, leading to higher water solubility. The acid form is less volatile and may serve as a precursor for ester synthesis .
- Applications: Potential use in pharmaceutical synthesis or polymer chemistry.
Functional Group Modifications
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate Hydrochloride (C₁₄H₂₂ClNO₃)
- Structural Difference: Introduction of a dimethylamino group and hydrochloride salt.
- Impact: The basic dimethylamino group increases water solubility in its protonated form. The ionic nature enhances bioavailability, making it suitable for drug delivery systems. Molecular weight: 287.78 g/mol .
- Applications: Investigated as a derivative of venlafaxine, a serotonin-norepinephrine reuptake inhibitor .
Ethyl 3-(4-methoxyphenyl)-3-(phenylamino)propanoate
- Structural Difference: Phenylamino group replaces one hydrogen on the propanoate chain.
- Applications : Studied in visible-light-promoted N-H insertion reactions for pharmaceutical synthesis .
Heterocyclic and Organometallic Derivatives
Ethyl 3-(4-methoxyphenyl)-2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)-propanoate
- Structural Difference : Incorporation of a selenadiazole ring.
- The selenadiazole moiety may enhance cytotoxicity, relevant in anticancer research. Crystal structure analysis confirms a syn-periplanar conformation across the C=C bond .
- Applications : Explored for antifungal, antibacterial, and antitumor applications due to selenium's bioactivity .
Ethyl 3-(2-furyl)propanoate
- Structural Difference : Replacement of the methoxyphenyl group with a furan ring.
- Impact : The electron-rich furyl group alters electronic properties, increasing reactivity in cycloaddition reactions. This compound is electronegatively similar to furan, making it a candidate for polymer chemistry .
- Applications : Used as a diene in Diels-Alder reactions for synthetic organic chemistry .
Thioether and Aroma-Active Analogs
Ethyl 3-(methylthio)propanoate
- Structural Difference : Methylthio (-SMe) group replaces the methoxyphenyl moiety.
- Impact : The sulfur atom contributes to a pungent odor, with a low odor threshold (0.1–1 ppb). This compound is a key aroma contributor in pineapple pulp, with an odor activity value (OAV) of 1,693.33 .
- Applications: Widely used in flavor and fragrance industries for fruity notes .
Comparative Data Tables
Table 1: Physical and Chemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility | Key Feature |
---|---|---|---|---|---|
This compound | C₁₂H₁₆O₃ | 208.3 | ~2.5 | Organic solvents | Natural product |
Mthis compound | C₁₁H₁₄O₃ | 194.2 | ~2.0 | Ethanol, acetone | Higher volatility |
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate HCl | C₁₄H₂₂ClNO₃ | 287.8 | ~1.2 | Water, methanol | Ionic, bioactive |
Ethyl 3-(methylthio)propanoate | C₆H₁₀O₂S | 146.2 | ~1.8 | Organic solvents | High odor activity |
Research Findings and Trends
- Pharmaceutical Potential: Selenium-containing derivatives (e.g., selenadiazole analogs) show promise in anticancer studies due to their redox activity and cytotoxicity .
- Flavor Chemistry: Ethyl 3-(methylthio)propanoate and related thioesters are critical in pineapple aroma profiles, highlighting their industrial relevance .
- Synthetic Utility: Amino-functionalized derivatives (e.g., hydrazides) are leveraged in metal-free N-H insertion reactions under visible light, aligning with green chemistry trends .
Biological Activity
Ethyl 3-(4-methoxyphenyl)propanoate, a compound with the molecular formula and a molecular weight of approximately 208.25 g/mol, has garnered interest in various fields of biological research due to its diverse pharmacological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and recent findings.
Chemical Structure and Properties
The compound features an ethyl ester functional group and a para-methoxyphenyl moiety, contributing to its lipophilicity and biological interactions. The presence of methoxy groups is known to enhance the compound's solubility and permeability across biological membranes, which is crucial for its pharmacological efficacy.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Similar compounds in this class have shown effectiveness against various bacterial strains. For instance, sulfonamide derivatives are known for their ability to inhibit bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The DPPH radical scavenging method has been employed to evaluate the antioxidant capacity of related derivatives, demonstrating that such compounds can effectively neutralize free radicals, thereby potentially reducing oxidative stress-related damage in cells .
Anticancer Activity
Recent studies have investigated the anticancer potential of derivatives related to this compound. For example, compounds tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines showed promising cytotoxic effects, with higher potency observed against U-87 cells . This suggests that the compound may influence cancer cell viability through mechanisms that warrant further exploration.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in pathogens.
- Modulation of Signaling Pathways : Compounds with methoxy groups may interact with signaling pathways related to inflammation and cancer progression, such as the STAT3 pathway .
- Radical Scavenging : The antioxidant activity is likely due to the ability of the methoxy groups to donate electrons and stabilize free radicals .
Table: Summary of Biological Activities
Activity Type | Related Compound | Methodology | Key Findings |
---|---|---|---|
Antimicrobial | Sulfanilamide | Enzyme inhibition assays | Effective against various bacterial strains |
Antioxidant | Ascorbic Acid | DPPH radical scavenging | Higher antioxidant capacity compared to controls |
Anticancer | MMPP | MTT assay | Cytotoxic effects on U-87 cells |
Notable Research Findings
- Anticancer Studies : In vitro studies demonstrated that derivatives of this compound exhibited selective cytotoxicity towards glioblastoma cells compared to normal cells, indicating potential for targeted cancer therapies .
- Inflammation Models : The compound has been evaluated in models of inflammation, showing significant reductions in inflammatory markers, suggesting its utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-(4-methoxyphenyl)propanoate, and how can reaction yields be optimized?
- Methodology : A visible-light-promoted, metal-free N-H insertion reaction using donor/donor diazo precursors is effective. Column chromatography (hexane:EtOAc, 10:1) achieves purification, though yields may vary (e.g., 44% reported). Optimize solvent polarity and reaction time to improve yield .
- Key Data : NMR (δ 172.3 for ester carbonyl) and HRMS ([M+H]+: 348.0594) confirm structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use NMR to identify the ester carbonyl (δ ~172 ppm) and aromatic methoxy groups (δ ~55.9 ppm). ESI-HRMS provides accurate mass confirmation (error <2 ppm). Combine with FT-IR to verify functional groups (C=O stretch ~1720 cm) .
Q. How does the methoxy substituent influence the compound’s chemical reactivity compared to analogues?
- Methodology : The electron-donating methoxy group enhances aromatic ring stability and directs electrophilic substitution. Compare with hydroxyl or nitro derivatives (e.g., 3-(4-hydroxyphenyl)propanoate) to assess electronic effects on reactions like alkylation or acylation .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data during structural validation?
- Methodology : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC). For example, the methoxy proton’s - correlation at δ 3.8 ppm (H) and δ 55.9 ppm (C) resolves ambiguities. If HRMS deviates (e.g., observed 348.0607 vs. calculated 348.0594), recalibrate instrumentation or recheck isotopic purity .
Q. What catalytic systems enable selective functionalization of this compound?
- Methodology : Cobalt-mediated radical reactions can introduce phosphonate groups (e.g., ethyl 2-(diethoxyphosphoryl)-3-(4-methoxyphenyl)propanoate). Use radical initiators (e.g., AIBN) under inert conditions to control regioselectivity .
Q. What strategies improve yields in multi-step syntheses involving this compound?
- Methodology : Optimize intermediates (e.g., ethyl 3-[(3-amino-4-methylaminobenzoyl)(pyridin-2-yl)amino]propanoate) via zinc reduction (70–80% efficiency). Employ one-pot reactions to minimize purification losses, as demonstrated in dabigatran synthesis (48% overall yield) .
Q. How do steric and electronic factors affect crystallographic packing in derivatives?
- Methodology : X-ray diffraction reveals that the selenadiazole ring in Ethyl 3-(4-methoxyphenyl)-2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)-propanoate adopts a planar conformation (max deviation: 0.002 Å). Dihedral angles (e.g., 49° between selenadiazole and phenyl rings) highlight steric interactions. Use Mercury software to analyze non-covalent interactions (C–H···N, C–H···π) .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDTKZBFYSNLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325042 | |
Record name | Ethyl 3-(4-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22767-72-2 | |
Record name | 22767-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-(4-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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